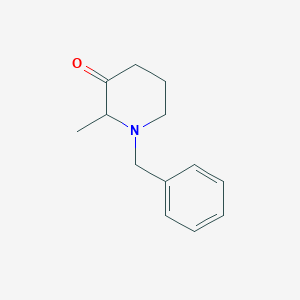

1-Benzyl-2-methylpiperidin-3-one

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and pharmaceutical sciences. researchgate.netabovchem.comkcl.ac.uk These structures are not merely synthetic curiosities; they are integral components of numerous natural products, particularly alkaloids, and are featured in a vast array of pharmaceutical agents. researchgate.netgoogle.com The prevalence of the piperidine moiety is a testament to its unique structural and chemical properties, which allow it to interact effectively with biological targets. abovchem.com

Derivatives of piperidine are found in more than twenty classes of pharmaceuticals, highlighting their versatility. researchgate.netabovchem.com They are key to the function of drugs ranging from analgesics and antipsychotics to agents for treating Alzheimer's disease and cancer. abovchem.comsigmaaldrich.com The ability of the piperidine scaffold to be readily substituted allows chemists to fine-tune the pharmacological properties of molecules, making it a privileged structure in drug discovery. google.com The development of efficient and novel methods for synthesizing substituted piperidines is, therefore, a significant and ongoing objective in modern organic chemistry. researchgate.netnih.gov

Research Landscape of 1-Benzyl-2-methylpiperidin-3-one and Related Structures

Direct and extensive academic research specifically focused on this compound is limited in publicly accessible literature. However, the constituent parts of its structure—the N-benzyl group, the 2-methyl substituent, and the 3-oxo (ketone) functionality on the piperidine ring—are all features of significant interest in synthetic and medicinal chemistry. The research landscape is therefore best understood by examining its close structural isomers and related compounds.

The synthesis of substituted piperidinones is a well-explored area. For instance, 3-piperidones are recognized as valuable intermediates due to their facile conversion into other functional groups, which is crucial for building bioactive heterocycles. nih.gov One notable reaction is the rearrangement of a 2-methyl-3-piperidone to form a 2-acetylpyrrolidine, demonstrating the synthetic utility of this particular substitution pattern. nih.gov

Research into isomers such as 1-Benzyl-3-methylpiperidin-4-one (CAS 34737-89-8) and 1-Benzyl-4-piperidone (CAS 3612-20-2) is more prevalent. sigmaaldrich.comnih.govchemicalbook.com These compounds serve as versatile building blocks for more complex molecules. sigmaaldrich.comguidechem.com For example, 1-Benzyl-4-piperidone is a key starting material for the synthesis of various pharmaceutical agents, including analogues of Donepezil, a drug used for the treatment of Alzheimer's disease. kcl.ac.ukguidechem.com The N-benzyl group is often used as a protecting group in synthesis, which can be removed later, or as a key pharmacophoric element that interacts with biological targets. unisi.it

The synthesis of 2-substituted N-benzyl-4-piperidones has been achieved through methods like the aza-Michael cyclisation, yielding racemic products that can be used to generate analogues of biologically active compounds. kcl.ac.uk Furthermore, stereoselective synthesis methods are of high importance. Asymmetric synthesis of related N-protected 3-methylpiperidin-2-ones has been reported, achieving high diastereomeric excess, which is critical for producing specific, active stereoisomers of drug candidates. researchgate.net

The table below compares the basic properties of this compound with its more studied isomers, compiled from available database information.

| Property | This compound | 1-Benzyl-3-methylpiperidin-4-one nih.gov | 1-Benzyl-4-piperidone sigmaaldrich.com |

| CAS Number | Not available | 34737-89-8 | 3612-20-2 |

| Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₇NO | C₁₂H₁₅NO |

| Molecular Weight | 203.28 g/mol | 203.28 g/mol | 189.25 g/mol |

| IUPAC Name | This compound | 1-benzyl-3-methylpiperidin-4-one | 1-benzyl-4-oxopiperidine |

Note: Data for this compound is based on its chemical formula, as extensive experimental data is not publicly documented.

Scope and Objectives of the Research Compendium

The primary objective of this compendium is to present a focused scientific overview of the chemical compound this compound. Given the scarcity of direct research on this specific molecule, the scope is broadened to include the well-documented significance of the piperidine chemical class and the research landscape of its close structural analogues. By contextualizing this compound within the framework of related, well-studied compounds, this article aims to highlight its potential areas of academic interest and its significance as a target for future synthetic and medicinal chemistry research. The information is presented to be of value to both new and experienced researchers in the field of heterocyclic chemistry. researchgate.net

Properties

IUPAC Name |

1-benzyl-2-methylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHHURGFXKJVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74798-56-4 | |

| Record name | 1-benzyl-2-methylpiperidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for 1 Benzyl 2 Methylpiperidin 3 One

Foundational Cyclization Approaches to the Piperidinone Ring System

The formation of the piperidinone core is a critical step in the synthesis of 1-benzyl-2-methylpiperidin-3-one. Several classical and modern cyclization reactions are employed for this purpose.

Cyclization Reactions Utilizing Amine and Ketone Precursors

The synthesis of piperidinone rings can be achieved through the condensation of an amine with a dicarbonyl compound or its synthetic equivalent. This approach relies on the formation of imine or enamine intermediates, followed by an intramolecular cyclization. While specific examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the general principle is a cornerstone of heterocyclic chemistry.

Reductive Amination Pathways in Piperidinone Synthesis

Reductive amination is a versatile method for the synthesis of amines and can be adapted for the construction of piperidine (B6355638) rings. harvard.edud-nb.info This process involves the reaction of a dicarbonyl compound with an amine in the presence of a reducing agent. harvard.edu The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine, leading to the cyclized piperidinone structure. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) often being employed due to their selectivity. harvard.edu This method offers a direct route to the piperidine skeleton and is applicable to a wide range of substrates. chim.it

For example, the double reductive amination of dicarbonyl compounds is a powerful tool for accessing the piperidine skeleton. chim.it This strategy has been successfully applied in the synthesis of various polyhydroxypiperidines. chim.it

Dieckmann Condensation and Analogous Ring-Forming Reactions

The Dieckmann condensation is a widely utilized intramolecular cyclization of a diester to form a β-keto ester, which is a key intermediate in the synthesis of various cyclic ketones, including piperidinones. organic-chemistry.orgstackexchange.com This reaction is typically base-catalyzed, with sodium alkoxides being common bases. organic-chemistry.org The synthesis of 4-piperidones, which are structural isomers of the target compound, often employs the Dieckmann condensation. dtic.milresearchgate.net This involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, followed by the Dieckmann cyclization of the resulting diester, hydrolysis, and decarboxylation. researchgate.netchemicalbook.com

The general applicability of the Dieckmann condensation for the synthesis of piperidin-2,4-diones has also been demonstrated. ucl.ac.uk While direct application to this compound is not explicitly detailed, the underlying principles are highly relevant for constructing the piperidinone ring. A novel approach to 1-aryl-3-piperidone-4-carboxylates, which are related structures, has been developed using a key Morita–Baylis–Hillman reaction and ring-closing metathesis, avoiding the need for protecting groups. nih.gov

| Reaction | Description | Key Reagents | Reference(s) |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. | Sodium alkoxide | organic-chemistry.orgstackexchange.com |

| Reductive Amination | Reaction of a dicarbonyl compound with an amine in the presence of a reducing agent. | Sodium cyanoborohydride, Sodium triacetoxyborohydride | harvard.educhim.it |

| Morita–Baylis–Hillman/Ring-Closing Metathesis | A multi-step sequence to construct the piperidone ring. | Grubbs' catalyst | nih.gov |

Targeted Functionalization and Stereoselective Synthesis Strategies

Once the piperidinone ring is formed, the next crucial steps involve the introduction of the benzyl (B1604629) and methyl groups at the desired positions with appropriate stereochemical control.

Introduction of the Benzyl Moiety and Alkylation Techniques

The benzyl group is typically introduced via N-alkylation of a piperidinone precursor. This can be achieved by reacting the secondary amine of the piperidinone ring with a benzyl halide, such as benzyl bromide, in the presence of a base. chemicalbook.comorgsyn.org For instance, 1-benzyl-4-piperidone can be synthesized by reacting 4-piperidone (B1582916) hydrochloride with benzyl bromide and potassium carbonate in DMF. chemicalbook.com The benzyl group can also serve as a protecting group that can be removed later in the synthetic sequence if necessary. guidechem.com

Alkylation at the carbon framework of the piperidinone ring is also a key transformation. For example, alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones have been described to produce 3-substituted derivatives. rsc.org

| Alkylation Type | Reagents | Purpose | Reference(s) |

| N-Alkylation | Benzyl bromide, Potassium carbonate | Introduction of the benzyl group | chemicalbook.comorgsyn.org |

| C-Alkylation | Alkyl halides, Base | Introduction of carbon substituents | rsc.org |

Stereochemical Control in Methyl Group Installation

The introduction of the methyl group at the C-2 position of the piperidinone ring with specific stereochemistry is a significant challenge. Achieving stereochemical control is crucial for the synthesis of enantiomerically pure target compounds. Asymmetric synthesis strategies are often employed to achieve this.

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, the asymmetric synthesis of piperidin-2,4-diones has been achieved using a chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk Another strategy involves the enantioselective synthesis of a precursor, such as an enantiopure 1-benzyl-4-methylpiperidin-3-ol, which can then be converted to the desired ketone. researchgate.net

The development of scalable routes for the production of related chiral piperidine derivatives, such as cis-N-benzyl-3-methylamino-4-methylpiperidine, has involved the optimization of hydroboration and reductive amination steps. researchgate.net

Advanced Synthetic Protocols for Chiral Analogues

The development of stereoselective methods for the synthesis of chiral piperidones is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. Advanced synthetic protocols for preparing chiral analogues of this compound frequently employ chiral auxiliaries or asymmetric catalysis.

One notable approach involves the use of a chiral auxiliary, such as (S)-4-benzyloxazolidinone, to guide the stereochemical outcome of the reaction. In a synthesis of the closely related (R)-N-benzyl-5-methylhydroxy-piperidone, a diastereoselective aldol (B89426) reaction was a key step. This methodology, adaptable for the synthesis of chiral this compound, would involve the reaction of an enolate derived from a precursor containing the chiral auxiliary with an appropriate electrophile. The major diastereomeric adduct can then be isolated and further manipulated through hydrolysis, amidation, removal of the chiral auxiliary, and intramolecular cyclization to yield the desired enantiopure piperidone. google.com

Another powerful strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of a related compound, (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, has been shown to produce either partially or fully reduced products in high enantiomeric excess (ee), depending on the choice of catalyst. guidechem.comgoogle.com This highlights the potential of catalytic asymmetric methods to install the desired stereocenter at the C-2 position of the piperidine ring.

Optimization of Reaction Conditions and Scalability Considerations

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield, minimize reaction times, and ensure the process is amenable to large-scale production. For the synthesis of this compound and its analogues, key reactions such as the Dieckmann condensation and aza-Michael additions are primary targets for optimization.

High-throughput experimentation has emerged as a powerful tool for rapidly screening a wide range of catalysts, solvents, and additives. chemicalbook.com For aza-Michael additions, for example, a matrix approach evaluating numerous organocatalysts, solvents, and acid additives can efficiently identify the optimal conditions for maximizing yield and enantioselectivity. chemicalbook.com

For the Dieckmann condensation, a key cyclization step, the choice of base, solvent, and temperature is paramount. A detailed procedure for the synthesis of the isomeric 1-benzyl-3-methyl-4-piperidone, a powerful tranquilizer intermediate, utilizes sodium methoxide (B1231860) in anhydrous toluene. guidechem.com The molar ratio of the diester starting material to the sodium alkoxide is a critical parameter, with an excess of the base often leading to higher yields of the intramolecular condensation product. guidechem.com The reaction is typically performed at elevated temperatures under an inert atmosphere to drive the reaction to completion. guidechem.com

Scalability is a major consideration for the industrial production of piperidine derivatives. One-pot methodologies, such as a tandem double Michael addition-Dieckmann condensation, are particularly attractive as they reduce the number of workup and purification steps, leading to a more efficient and scalable process. prepchem.com Such a one-pot reaction, promoted by a strong base like potassium tert-butoxide, can form multiple carbon-carbon bonds in a single operation. prepchem.com The facile decarboxylation of the resulting β-keto ester can also be performed in the same pot, further streamlining the synthesis. prepchem.com The development of robust and scalable routes is essential for the practical application of these compounds.

Comparative Analysis of Synthetic Routes for this compound

Several synthetic strategies can be envisaged for the preparation of this compound, with the most prominent being the Dieckmann condensation and aza-Michael additions. A comparative analysis of these routes reveals distinct advantages and disadvantages in terms of efficiency, atom economy, and applicability to chiral synthesis.

The aza-Michael addition offers a more atom-economical approach. A concise and high-yielding double aza-Michael reaction has been utilized to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. researchgate.net This method involves the reaction of a primary amine, such as benzylamine (B48309), with a divinyl ketone. The use of a chiral amine, like S-α-phenylethylamine, allows for the synthesis of diastereomeric piperidones. While this approach is efficient for 4-piperidones, its adaptation to 3-piperidones would require a different Michael acceptor. Aza-Michael additions of benzylamine to acrylates have been shown to proceed in good to excellent yields, often under solvent-free conditions promoted by a catalyst like DBU.

Below is a comparative table summarizing the key features of these synthetic routes:

| Feature | Dieckmann Condensation | Aza-Michael Addition |

| Key Reaction | Intramolecular cyclization of a diester | Conjugate addition of an amine to an α,β-unsaturated carbonyl |

| Starting Materials | Diester precursors | Primary amines and α,β-unsaturated ketones/esters |

| Reported Yields | Good to high (e.g., 84.56% for precursor formation) guidechem.com | Good to excellent, often >80% |

| Chiral Synthesis | Can be achieved with chiral starting materials or resolution | Diastereoselective synthesis possible with chiral amines |

| Scalability | Can be scalable, especially with one-pot modifications prepchem.com | Generally scalable and amenable to solvent-free conditions |

| Atom Economy | Lower due to the generation of an alcohol byproduct | Higher, as all atoms of the reactants are incorporated into the product |

Ultimately, the choice of synthetic route will depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, and availability of starting materials.

Chemical Reactivity and Transformation Pathways of 1 Benzyl 2 Methylpiperidin 3 One

Oxidative Transformations of the Piperidinone Core

The piperidinone core of 1-benzyl-2-methylpiperidin-3-one can undergo oxidation reactions. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the oxidation of the related compound, 1-benzylpiperidin-3-one (B1329684), can provide insights. Oxidation of 1-benzylpiperidin-3-one using reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of the corresponding oxides. It is plausible that similar oxidative transformations could occur with this compound, potentially yielding N-oxide or other oxidized derivatives depending on the reaction conditions and the oxidizing agent used.

Reductive Conversions of the Carbonyl Functionality

The carbonyl group at the C3 position of this compound is a key site for reductive transformations. Reduction of this ketone functionality can lead to the formation of the corresponding alcohol, 1-benzyl-2-methylpiperidin-3-ol. chembk.com This type of reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of this reduction can be influenced by the choice of reagent and the reaction conditions, potentially leading to the formation of different diastereomers of the resulting alcohol. For instance, the reduction of the analogous 1-benzylpiperidin-3-one with hydrogen gas in the presence of a palladium catalyst results in the formation of 1-benzylpiperidine (B1218667), indicating complete reduction of the carbonyl group and subsequent hydrogenolysis of the resulting alcohol.

Substitution Reactions Involving the Benzyl (B1604629) Group and Piperidine (B6355638) Nucleus

The this compound molecule offers several possibilities for substitution reactions, both at the benzyl group and the piperidine nucleus.

Benzyl Group Substitution: The benzyl group attached to the nitrogen atom can be cleaved or substituted. For example, catalytic hydrogenation can lead to debenzylation, yielding 2-methylpiperidin-3-one. The benzyl group itself can undergo electrophilic aromatic substitution reactions on the phenyl ring, although the reactivity might be influenced by the piperidinone moiety. Nucleophilic substitution at the benzylic position is also a possibility under certain conditions. khanacademy.org

Piperidine Nucleus Substitution: The piperidine ring can undergo various substitution reactions. For instance, α-alkylation at the C2 or C4 positions adjacent to the carbonyl group could be possible under appropriate basic conditions. The presence of the methyl group at the C2 position would influence the regioselectivity of such reactions. Furthermore, the nitrogen atom, after potential debenzylation, can be a site for further functionalization.

Role as a Synthetic Intermediate in Complex Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly advanced piperidine derivatives and diverse heterocyclic systems. chemsynthesis.comsigmaaldrich.com Its utility is further expanded through its application in multicomponent reactions. rug.nl

Precursor for Advanced Piperidine Derivatives

This compound is a key starting material for a variety of substituted piperidines. nih.gov The carbonyl group can be converted to other functionalities, such as amines via reductive amination, or used to introduce new stereocenters. The piperidine scaffold is a common motif in many biologically active compounds, and this compound provides a platform for accessing novel derivatives with potential therapeutic applications. nih.govunisi.it For example, it can be a precursor to compounds like (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride and Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, which are themselves valuable chiral building blocks. bldpharm.combldpharm.com

Building Block for Diverse Heterocyclic Systems

The reactivity of this compound allows for its use in the construction of various heterocyclic systems. sigmaaldrich.com The piperidinone ring can be a part of a larger, fused heterocyclic structure. For instance, condensation reactions involving the carbonyl group and the nitrogen atom (after debenzylation) can lead to the formation of bicyclic or polycyclic systems. The inherent functionality of the molecule makes it a valuable synthon for creating complex molecular architectures.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov While specific examples of this compound in MCRs are not explicitly detailed in the provided results, its structural features suggest its potential as a component in such reactions. For instance, the ketone functionality could participate in reactions like the Ugi or Passerini reactions after suitable modification. rug.nl The related N-benzyl-4-piperidinone is known to participate in Strecker reactions, a type of multicomponent reaction, to furnish α-aminonitriles. nih.gov This suggests that this compound could potentially be utilized in similar transformations to generate diverse molecular scaffolds. rug.nl

Spectroscopic Characterization Methodologies for 1 Benzyl 2 Methylpiperidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. By analyzing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, it is possible to deduce the structure of a molecule. For 1-Benzyl-2-methylpiperidin-3-one, ¹H and ¹³C NMR are fundamental for mapping the connectivity of atoms.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted piperidinone ring.

The aromatic protons of the benzyl group are anticipated to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic methylene protons (CH₂) attached to the nitrogen atom would likely resonate as a characteristic AB quartet or two distinct doublets due to their diastereotopic nature, further downfield than typical aliphatic protons because of the adjacent aromatic ring and nitrogen atom.

The protons on the piperidinone ring would exhibit complex splitting patterns in the aliphatic region of the spectrum. The proton at the C2 position, being adjacent to both a methyl group and the nitrogen atom, would appear as a quartet. The methyl group protons at C2 would show up as a doublet. The methylene protons at C4, C5, and C6 would resonate at different chemical shifts, influenced by the adjacent carbonyl group and nitrogen atom, often displaying complex multiplets due to spin-spin coupling with neighboring protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | ~ 7.2 - 7.4 | Multiplet (m) |

| Benzylic CH₂ | ~ 3.5 - 4.5 | AB quartet or Doublet of Doublets (dd) |

| Piperidinone H-2 | ~ 3.0 - 3.5 | Quartet (q) |

| Piperidinone H-4, H-5, H-6 | ~ 2.0 - 3.0 | Multiplets (m) |

Note: The data in this table is predictive, based on the chemical structure, as specific experimental values are not available in the cited literature.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show a distinct signal for each unique carbon atom.

The most downfield signal would correspond to the carbonyl carbon (C=O) of the piperidinone ring, typically appearing around δ 200-210 ppm. The aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm region. The benzylic methylene carbon and the carbons of the piperidinone ring (C2, C4, C5, C6) would appear in the aliphatic region, generally between δ 20 and 70 ppm. The methyl carbon at the C2 position would be the most upfield signal.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~ 200 - 210 |

| Aromatic C (Quaternary) | ~ 135 - 140 |

| Aromatic CH | ~ 125 - 130 |

| Benzylic CH₂ | ~ 55 - 65 |

| Piperidinone C-2 | ~ 60 - 70 |

| Piperidinone C-6 | ~ 50 - 60 |

| Piperidinone C-4, C-5 | ~ 20 - 50 |

Note: The data in this table is predictive, based on the chemical structure, as specific experimental values are not available in the cited literature.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the C2 proton and the methyl protons, as well as among the adjacent methylene protons (H4, H5, H6) of the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, connecting the methyl proton doublet to the upfield methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the benzylic protons to the aromatic carbons and the C2 and C6 carbons of the piperidinone ring, confirming the position of the benzyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

C=O Stretch: A strong, sharp peak is anticipated in the region of 1710-1730 cm⁻¹, characteristic of a six-membered ring ketone.

C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidinone ring and methyl group would be observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected in the 1100-1250 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the benzene ring would also be present in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring. The carbonyl stretch is also observable in Raman, though typically weaker than in the IR spectrum. The C-H stretching and bending vibrations would also be present, providing a comprehensive vibrational profile of the molecule.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-methyl-4-piperidone |

| Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate |

| 1-Benzyl-2,4,5-trimethylpiperidin-3-one |

| 2,6-diarylpiperidin-4-one O-benzyloximes |

| 1-Benzyl-3-piperidone hydrochloride |

| 1-benzyl-4-methylpiperidin-3-one (B104484) |

| Benzyl o–vanillin |

| 1-benzyl-3-methylpiperidin-3-ol |

| Benzyl methyl ketone |

| 3-amino-2-methyl -2-phenyl-2H-benzol [e] nih.govst-andrews.ac.ukthiazin-(3H)- one |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole |

| 1-Benzyl-1-methyl-1,2,3,4-tetrahydroisoquinoline |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains two primary chromophores that are responsible for its UV absorption: the isolated carbonyl group (C=O) of the piperidin-3-one ring and the benzyl group attached to the nitrogen atom.

The carbonyl group typically exhibits a weak absorption band corresponding to a forbidden n→π* (non-bonding to anti-bonding pi orbital) transition, which is commonly observed in the range of 270-300 nm for simple ketones. masterorganicchemistry.com This transition involves the excitation of an electron from one of the non-bonding lone pairs of the oxygen atom to the antibonding π* orbital of the carbonyl double bond. Additionally, a much stronger π→π* transition is expected at a shorter wavelength, often below 200 nm. egyankosh.ac.in

The benzyl group contains a phenyl ring, which is an aromatic chromophore. Benzene itself shows a strong absorption band around 184 nm, another strong band near 204 nm, and a characteristic weak, structured band around 254 nm, which arises from forbidden π→π* transitions. egyankosh.ac.in In this compound, the presence of these two chromophores would result in a composite spectrum. The weak n→π* transition of the ketone and the structured π→π* transitions of the phenyl ring are expected to be observable. For a structurally related compound, 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one, characteristic peaks in the UV-Vis spectrum were observed between 310 nm and 350 nm, corresponding to π→π* transitions. up.ac.za While conjugation is absent between the two chromophores in this compound, the overlap of their respective absorption bands dictates the final appearance of the UV-Vis spectrum.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected Wavelength (λmax) Range (nm) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | n→π* | 270 - 300 | Weak |

| Carbonyl (C=O) | π→π* | ~190 | Strong |

| Benzyl (Phenyl) | π→π* | ~204 | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For this compound, single-crystal XRD would reveal the specific conformation of the six-membered piperidine (B6355638) ring. Piperidine rings typically adopt a chair conformation to minimize steric strain, though other conformations like a half-chair are possible depending on the substitution pattern. nih.gov The analysis would determine the positions of the methyl group at the C2 position and the benzyl group at the N1 position as either axial or equatorial. The relative stereochemistry between the methyl group and other substituents would also be definitively established.

Table 2: Potential Structural Information from XRD Analysis

| Structural Parameter | Information Provided |

|---|---|

| Molecular Conformation | Precise 3D arrangement of atoms, including the chair/boat/twist conformation of the piperidine ring. |

| Substituent Orientation | Determination of axial vs. equatorial positions for the methyl and benzyl groups. |

| Bond Lengths & Angles | Accurate measurement of all interatomic distances and angles. |

| Stereochemistry | Unambiguous assignment of the relative configuration of chiral centers. |

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov

For this compound (C₁₃H₁₇NO), the exact mass is 203.1310 Da. In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 203. Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 204.1383 is often the most prominent peak. uni.lu

The fragmentation of this compound is governed by the presence of the benzyl group, the tertiary amine, and the ketone functional group. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Formation of the Tropylium Ion: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. researchgate.net

Cleavage adjacent to the Carbonyl Group: Ketones can undergo alpha-cleavage, breaking the bond between the carbonyl carbon and an adjacent carbon. chemguide.co.uk This could lead to the loss of CO or fragments containing the carbonyl group.

LC-MS analysis is particularly useful for separating the target compound from reaction byproducts or impurities before it enters the mass spectrometer, ensuring accurate mass determination and fragmentation analysis. nih.govphcogj.com

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈NO⁺ | 204.13829 |

| [M+Na]⁺ | C₁₃H₁₇NNaO⁺ | 226.12023 |

| [M+K]⁺ | C₁₃H₁₇KNO⁺ | 242.09417 |

| [M+NH₄]⁺ | C₁₃H₂₁N₂O⁺ | 221.16483 |

Data sourced from predicted values. uni.lu

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one |

Computational and Theoretical Investigations of 1 Benzyl 2 Methylpiperidin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into molecular properties at the atomic and electronic levels. For 1-Benzyl-2-methylpiperidin-3-one, these calculations are instrumental in determining its preferred three-dimensional structure, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound to their lowest energy state. The B3LYP/6-31G** level of theory is a common choice for such calculations, providing a balance between accuracy and computational cost. biointerfaceresearch.com Geometry optimization calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined using DFT. The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For this compound, the carbonyl oxygen would be expected to be a region of high negative potential, while the hydrogen atoms would exhibit positive potential. nih.gov

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-N (ring) | 1.47 |

| N-CH2 (benzyl) | 1.46 |

| C-C (ring) | 1.54 |

| **Bond Angles (°) ** | |

| O=C-C | 121.5 |

| C-N-C (ring) | 112.0 |

| C-N-CH2 (benzyl) | 115.0 |

Note: The data in this table is representative and based on computational studies of similar piperidinone structures.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are crucial for conducting a thorough conformational analysis of flexible molecules like this compound. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.

The presence of substituents on the piperidine ring—the benzyl (B1604629) group at the nitrogen and the methyl group at the 2-position—influences the conformational preference. Ab initio calculations can be used to determine the relative energies of the different conformers and the energy barriers for interconversion between them. This analysis is vital for understanding how the molecule's shape affects its interactions with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method is employed to predict the electronic absorption spectra (UV-Vis spectra) of compounds. orientjchem.org By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). orientjchem.org

For this compound, the electronic transitions would likely involve the n → π* transition of the carbonyl group and the π → π* transitions of the benzyl group. The solvent environment can also be modeled in TD-DFT calculations to provide a more accurate prediction of the UV-Vis spectrum in solution. orientjchem.org

Table 2: Predicted Electronic Transitions of this compound using TD-DFT

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) |

| n → π | ~290 nm | Low |

| π → π | ~260 nm | High |

| π → π* | ~210 nm | High |

Note: The data in this table is representative and based on computational studies of similar aromatic ketones.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. libretexts.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the nitrogen atom and the benzyl group, while the LUMO is expected to be centered on the carbonyl group. The HOMO-LUMO gap can be used to predict the molecule's reactivity in various chemical reactions. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is representative and based on computational studies of similar compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. orientjchem.org It provides a description of the bonding in terms of localized orbitals and investigates the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | σ(C-C) | ~ 5.0 |

| σ(C-H) | σ(C-N) | ~ 2.5 |

| π(C=C) | π*(C=C) | ~ 20.0 (in benzyl ring) |

Note: The data in this table is representative and based on NBO analysis of similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov It is visualized as a map of the electrostatic potential projected onto the molecule's electron density surface. nih.gov The color-coding on this map reveals the charge distribution: red areas indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow regions represent areas with near-zero or slightly electron-rich potentials, respectively. researchgate.net

For a molecule like this compound, an MEP analysis would be performed using quantum chemical calculations, such as Density Functional Theory (DFT). While specific studies on this exact compound are not publicly available, analysis of related structures, such as 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, provides insight into the expected features. researchgate.net In such analyses, the most negative potential is typically localized on the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. researchgate.net Conversely, positive potentials are generally found around the hydrogen atoms, particularly those of the piperidine ring and the benzyl group. researchgate.net

This information is crucial for understanding how the molecule might interact with biological targets, such as receptor binding pockets, where electrostatic complementarity plays a key role.

Illustrative Data Table of MEP Regions for an Analogous Compound

This table illustrates the kind of data obtained from an MEP analysis on a related heterocyclic compound.

| Molecular Region | Potential | Implication |

| Carbonyl Oxygen | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Aromatic Hydrogens | Positive (Blue) | Potential sites for nucleophilic interaction. |

| Piperidine Ring Hydrogens | Positive (Blue) | Potential sites for nucleophilic interaction. |

| Benzyl Group Face | Near-Neutral (Green) | Can participate in π-stacking interactions. |

Topological and Hirshfeld Surface Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates over the electron distribution of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds, while blue regions show contacts that are longer. nih.gov

For this compound, a Hirshfeld analysis would reveal the nature and extent of its intermolecular forces, which are fundamental to its solid-state properties, including solubility and crystal morphology.

Illustrative Data Table of Hirshfeld Surface Fingerprint Plots for a Related Benzyl-containing Compound

This table shows the percentage contribution of major intermolecular contacts for a related crystalline compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 43.6% |

| H···C/C···H | 42.0% |

| H···O/O···H | 8.9% |

Computational Studies on Spectroscopic Properties (e.g., Calculated NMR and Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies. abovchem.comnih.gov These theoretical calculations provide a valuable counterpart to experimental data, aiding in the confirmation of a molecule's structure and the assignment of its spectral signals. nih.gov

The process involves optimizing the molecular geometry at a chosen level of theory and then calculating the NMR shielding tensors and vibrational frequencies. abovchem.com The calculated values are often scaled to correct for systematic errors inherent in the computational method and to improve agreement with experimental results. mdpi.com For example, a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid demonstrated a strong correlation between the experimental and theoretically calculated 1H NMR chemical shifts and FT-IR vibrational frequencies. abovchem.com

A similar computational study on this compound would allow for the theoretical prediction of its 1H and 13C NMR spectra and its infrared spectrum. This would be particularly useful for distinguishing between potential isomers and for understanding the electronic effects of the substituents on the piperidinone ring.

Illustrative Data Table of Experimental vs. Calculated 1H NMR Chemical Shifts for an Analogous Compound abovchem.com

This table presents a comparison of experimental and calculated proton NMR data for a related benzimidazole (B57391) derivative, showcasing the accuracy of such computational predictions.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Carboxylic Acid -OH | 8.25 | 8.57 |

| Aromatic -CH | 7.86 - 7.12 | 8.30 - 7.53 |

| Methylene -CH2 | 7.88 | 8.35 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that can be difficult to probe experimentally. dntb.gov.ua By modeling the reactants, intermediates, transition states, and products of a reaction, the most energetically favorable pathway can be determined.

For a molecule like this compound, computational studies could be used to explore various synthetic routes or its subsequent reactions. For example, the synthesis of related N-protected 3-methylpiperidin-2-ones has been studied to understand the stereochemical outcome of alkylation reactions. researchgate.net Computational modeling could elucidate the transition state structures responsible for the observed diastereoselectivity.

Furthermore, if this compound were to undergo a reaction, such as a reduction of the ketone or a substitution at the benzyl group, computational modeling could predict the feasibility of the reaction, identify potential byproducts, and help in optimizing the reaction conditions. For instance, in the synthesis of related isatin (B1672199) derivatives, the mechanism of N-benzylation has been described as an SN2 reaction, which could be modeled to understand its energetics and kinetics. mdpi.com

Applications in Medicinal Chemistry and Biological Research for 1 Benzyl 2 Methylpiperidin 3 One Analogues

General Biological Activity Profiles of Piperidine-Containing Compounds

The piperidine (B6355638) ring is a key structural motif found in numerous FDA-approved drugs and natural alkaloids. encyclopedia.pubresearchgate.net Its derivatives have demonstrated a vast range of pharmacological activities, establishing them as privileged structures in drug discovery. nih.govijnrd.org The versatility of the piperidine core allows it to be incorporated into molecules targeting a wide spectrum of biological systems. clinmedkaz.org

Piperidine-containing compounds are utilized in more than twenty classes of pharmaceuticals, including:

Anticancer Agents: Compounds like Piperine, an alkaloid from black pepper, and its derivatives have shown potential in combating various cancers, including breast, lung, and prostate cancer, by modulating signaling pathways such as NF-κB and PI3K/Akt. encyclopedia.pubnih.gov

Antiviral and Antiparasitic Drugs: The piperidine framework is present in antiviral agents, such as 4,4-disubstituted N-benzyl piperidines that inhibit the H1N1 influenza virus. encyclopedia.pub Additionally, the alkaloid febrifugine (B1672321) and its synthetic analogue halofuginone (B1684669) are effective antiparasitic drugs. encyclopedia.pub

Central Nervous System (CNS) Agents: The piperidine moiety is central to the function of many CNS-active drugs, including antipsychotics, analgesics like fentanyl and meperidine, and treatments for Alzheimer's disease such as Donepezil. nih.govencyclopedia.pubijnrd.org

Anti-inflammatory and Analgesic Properties: Many piperidine derivatives exhibit anti-inflammatory and pain-relieving effects by inhibiting enzymatic pathways involved in inflammation and pain signaling. ontosight.ai

Antimicrobial and Antifungal Agents: The ability of certain piperidine derivatives to disrupt microbial membranes or interfere with essential biochemical processes makes them effective antimicrobial agents. researchgate.netontosight.ai

The widespread therapeutic application of piperidine derivatives underscores the importance of this heterocyclic system in medicinal chemistry. researchgate.net The biological activity is highly dependent on the nature and position of substituents on the piperidine ring, which allows for extensive chemical modification to optimize therapeutic effects. researchgate.net

Table 1: Examples of Biologically Active Piperidine-Containing Compounds

| Compound/Class | Biological Activity | Source/Example |

| Piperine | Anticancer, Antibacterial, Anti-inflammatory | Black Pepper Alkaloid encyclopedia.pubnih.gov |

| Donepezil | Acetylcholinesterase Inhibitor (Alzheimer's) | Synthetic Derivative nih.govijnrd.org |

| Fentanyl | Opioid Analgesic | Synthetic Opioid nih.gov |

| Halofuginone | Antiparasitic | Synthetic Analogue of Febrifugine encyclopedia.pub |

| N-Benzyl piperidines | Antiviral (Influenza H1N1) | Synthetic Derivatives encyclopedia.pub |

Structure-Activity Relationship (SAR) Studies of 1-Benzyl-2-methylpiperidin-3-one Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by making systematic modifications to their chemical structure. For derivatives of this compound, SAR investigations explore how changes to the piperidine ring, the N-benzyl group, and other substituents affect their interaction with biological targets. nih.govrsc.org

A key aspect of SAR is understanding the impact of even minor structural alterations. For instance, a direct comparison between 1-benzylpiperidin-3-one (B1329684) and its 2-methyl analogue, this compound, revealed a significant difference in antimicrobial potency. The introduction of a methyl group at the C2 position of the piperidine ring led to a four-fold decrease in activity, with the Minimum Inhibitory Concentration (MIC) increasing from 8 µg/mL to 32 µg/mL. This suggests that steric hindrance near the nitrogen atom and the carbonyl group may negatively impact the compound's ability to bind to its microbial target.

In a broader context, SAR studies on related piperidine analogues have yielded key insights:

N-Benzyl Group Substitution: In studies of indazole derivatives related to YC-1, substitution on the benzyl (B1604629) ring was found to be critical. Fluoro or cyano groups at the ortho position enhanced inhibitory activity, whereas substitutions at the meta or para positions were detrimental. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the N-aralkyl substituent.

Piperidine Ring Modifications: For acetylcholinesterase (AChE) inhibitors like Donepezil, the 1-benzylpiperidine (B1218667) moiety is a crucial component that interacts with the enzyme's active site. nih.gov SAR studies revealed that replacing other parts of the molecule, such as a 2-isoindoline moiety with an indanone moiety, could be done without a major loss of potency, indicating the piperidine portion is a primary driver of affinity. nih.gov

Linker and Side-Chain Modifications: In a series of 3-phenoxypropyl piperidine analogues developed as ORL1 receptor agonists, SAR was extensively explored around the 3-phenoxypropyl region, leading to the identification of several potent and selective compounds. nih.govresearchgate.net

These studies collectively demonstrate that the biological activity of this compound analogues can be finely tuned by modifying substituents on both the piperidine and benzyl rings. researchgate.net

Table 2: SAR Insights from 1-Benzylpiperidin-3-one Analogues

| Compound | Structural Modification from Parent | Observed Activity Change | Reference |

| This compound | Methyl group added at C2 | Reduced antimicrobial potency (MIC: 32 µg/mL) | |

| 1-Benzylpiperidin-3-one | (Parent scaffold) | Baseline antimicrobial potency (MIC: 8 µg/mL) | |

| 1-(o-Fluorobenzyl)indazole Analogue | Ortho-fluoro substitution on benzyl | Enhanced inhibitory activity (IC50 = 4.9 µM) | nih.gov |

| 1-(p-Fluorobenzyl)indazole Analogue | Para-fluoro substitution on benzyl | Reduced inhibitory activity (IC50 = 19 µM) | nih.gov |

Investigation of Molecular Target Interactions and Mechanisms of Action

Understanding how this compound analogues interact with biological macromolecules at a molecular level is fundamental to elucidating their mechanism of action and guiding rational drug design. These investigations focus on identifying specific enzymes, receptors, and signaling pathways modulated by these compounds.

Piperidine derivatives are known to modulate the activity of various enzymes and influence key cellular signaling pathways. encyclopedia.pubijnrd.org The mechanism often involves the compound binding to the active or allosteric site of an enzyme, thereby inhibiting or, in some cases, activating its function.

Enzyme Inhibition: A prominent example is the inhibition of cholinesterases (AChE and BChE), which is a key strategy in treating Alzheimer's disease. nih.govnih.gov The 1-benzylpiperidine core, as seen in the potent inhibitor Donepezil (E2020), is critical for this activity. nih.gov Molecular docking studies suggest these compounds bind within the enzyme's active site, interacting with key amino acid residues. nih.gov Other piperidine derivatives have been shown to inhibit IκB kinase (IKKb), an enzyme whose activation is a major factor in NF-κB transcription, which is linked to chronic inflammation in cancers. nih.govencyclopedia.pub

Signaling Pathway Modulation: The NF-κB signaling pathway is a significant target for piperidine-based compounds. nih.gov By inhibiting IKKb, piperidinone derivatives can suppress the activation of NF-κB, which plays a role in cancer cell proliferation and survival. nih.govencyclopedia.pub Other research has shown that piperidine derivatives can induce apoptosis (programmed cell death) in cancer cells by increasing the production of reactive oxygen species (ROS) and modulating the expression of apoptosis-related proteins like Bax and cytochrome C. nih.gov

The ability of this compound analogues to act as ligands for various receptors is a major area of investigation. The piperidine nitrogen, which is typically protonated at physiological pH, often forms crucial ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in receptor binding pockets. nih.govacs.org

Muscarinic Acetylcholine (B1216132) Receptors (M3R): Certain piperidine derivatives have been identified as ligands for the M3 muscarinic acetylcholine receptor. encyclopedia.pub Activation of M3R is linked to cell proliferation and metastasis in some cancers, making M3R antagonists a potential therapeutic strategy. encyclopedia.pub

Dopamine (B1211576) Receptors (DRD2): The piperidine scaffold is also a component of ligands designed to target dopamine receptors, which are implicated in various neurological and psychiatric disorders. researchgate.net Molecular modeling studies have been used to predict the binding modes of piperidine-triazole derivatives within the active site of the D2 dopamine receptor. researchgate.nettandfonline.com

Histamine H3 Receptors (H3R): Dual-acting ligands that target both H3R and σ1R have been developed from piperidine-based scaffolds for the potential treatment of pain. acs.orgnih.gov The unsubstituted piperidine ring was found to be influential for affinity at the H3 receptor. nih.gov

Table 3: Receptor Targets for Piperidine-Based Ligands

| Receptor Target | Key Interaction Feature | Therapeutic Area |

| Sigma-1 Receptor (σ1R) | Salt bridge with Glu172 | Neuropathic Pain, CNS Disorders nih.govacs.org |

| Muscarinic M3 Receptor (M3R) | Ligand binding to receptor | Cancer encyclopedia.pub |

| Dopamine D2 Receptor (DRD2) | Binding to active site | Schizophrenia, Psychosis researchgate.net |

| Histamine H3 Receptor (H3R) | Interaction with piperidine core | Pain, Neurological Disorders nih.govnih.gov |

Computational Drug Design and Molecular Docking Studies

Computational techniques are indispensable tools in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing detailed insights into ligand-protein interactions. These in silico methods are widely applied to the study of this compound analogues to accelerate the identification and optimization of new therapeutic agents. sciengpub.irupenn.edu

Virtual screening (VS) is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net This process prioritizes a smaller, more manageable number of compounds for experimental testing, saving significant time and resources compared to high-throughput screening (HTS). nih.gov

The process typically involves several stages:

Database Preparation: Large compound libraries, such as ZINC, ChemBridge, or in-house databases, are prepared. nih.gov The 3D structures of the molecules are generated and optimized.

Target-Based Screening (Molecular Docking): A 3D structure of the target protein (e.g., an enzyme or receptor) is required. upenn.edu Docking algorithms then predict the preferred orientation and binding affinity (scoring) of each compound from the library within the target's binding site. nih.gov For example, an in-house library of 210 biologically active compounds, including piperidine derivatives, was virtually screened against a COVID-19 target protein to identify potential inhibitors. sciengpub.ir

Hit Selection and Filtering: Compounds are ranked based on their docking scores and predicted binding interactions. nih.gov Those with the most favorable scores and interactions are selected as "hits." These hits can be further filtered based on physicochemical properties to ensure "drug-likeness," often using criteria like Lipinski's Rule of Five. researchgate.net

Lead Identification: The most promising hits are then synthesized (if not already available) and subjected to in vitro biological assays to validate the computational predictions and identify lead compounds for further development. upenn.edu

This approach has been successfully used to identify piperidine-based inhibitors for various targets, including acetylcholinesterase and the SARS-CoV-2 main protease. nih.govnih.gov Molecular docking studies not only help in identifying new leads but also provide a structural basis for their mechanism of action, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govnih.gov

Ligand-Receptor Interaction Profiling

The N-benzylpiperidine motif, a core component of this compound, is frequently utilized by medicinal chemists to enhance the efficacy and physicochemical characteristics of drug candidates. nih.gov This structural unit can facilitate critical cation-π interactions with target proteins and provides a framework for optimizing the stereochemical aspects that influence potency and toxicity. nih.gov

The piperidine ring is a prevalent feature in many biologically active molecules. myskinrecipes.com Its presence in compounds derived from this compound allows for the exploration of interactions with various receptors and enzymes, which is instrumental in the discovery of novel drugs. myskinrecipes.com For instance, derivatives of N-benzylpiperidine are investigated for their potential to inhibit cholinesterase, an enzyme implicated in Alzheimer's disease.

Derivatives of benzylpiperidine and benzylpiperazine have been synthesized and evaluated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target of interest. unisi.it Furthermore, the structural framework of 1-benzyl-5-bromoindolin-2-one, connected via a hydrazone linker to other moieties, has been explored for its anticancer activities, with studies indicating that these compounds can interact with targets like VEGFR-2. mdpi.com The versatility of the benzylpiperidine core allows for the development of compounds with diverse therapeutic applications, including those targeting neurological disorders. myskinrecipes.com

Applications as Intermediates in Pharmaceutical Synthesis

The chemical structure of this compound and its related analogues makes them valuable intermediates in the synthesis of a variety of pharmaceuticals. Their inherent structural features can be chemically modified to produce complex molecules with desired therapeutic properties.

Precursors to Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib)

This compound analogues are pivotal in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. nih.gov Tofacitinib, a well-known JAK inhibitor, is synthesized using a chiral intermediate derived from a 1-benzyl-4-methylpiperidin-3-one (B104484) analogue. unl.pt

The synthesis of Tofacitinib can be broken down into two primary components: a 4-substituted pyrrolo[2,3-d]pyrimidine and a piperidine analogue. unl.pt The latter is derived from intermediates like (3R,4R)-1-benzyl-4-methyl-piperidin-3-yl)-methylamine. researchgate.net Various synthetic routes have been developed to produce these key piperidine intermediates efficiently. For example, one method starts with 1-benzyl-4-methyl-piperidin-3-one, which undergoes reductive amination to form the necessary diastereomeric mixture. unl.pt Alternative approaches have utilized 3-amino-4-methyl pyridine (B92270) as a starting material, which through a series of reactions including N-benzylation and reduction, yields the desired piperidine intermediate. unl.pt

Patented methods describe the preparation of Tofacitinib citrate (B86180) starting from 1-benzyl-4-methyl-2,6-dihydro-3-ketopiperidine. google.com This is converted to 1-benzyl-4-methyl-3-ketopiperidine through an asymmetric reduction, which then leads to the crucial (3R,4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride (B599025) intermediate. google.com This intermediate is then reacted with a protected 4-chloro-pyrrolopyrimidine to eventually yield Tofacitinib. google.comgoogle.com The efficiency and scalability of these synthetic routes are critical for the large-scale production of such therapeutic agents. derpharmachemica.com

Table 1: Key Intermediates in Tofacitinib Synthesis

| Intermediate Name | Starting Material | Key Transformation |

| (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | 1-Benzyl-4-methyl-piperidin-3-one | Reductive amination |

| (3R,4R)-cis-1-Benzyl-4-methyl-3-methylamino-piperidine dihydrochloride | 1-Benzyl-4-methyl-2,6-dihydro-3-ketopiperidine | Asymmetric reduction |

| [(3R,4R)-1-Benzyl-4-methyl-piperidin-3-yl]-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine | (3R,4R)-1-benzyl-N,4-dimethyl-piperidin-3-amine tartrate salt | Coupling with 4-chloro-pyrrolopyrimidine |

This table is generated based on data from synthetic routes described in the provided text.

Synthesis of Anti-proliferative Agents

The 1-benzylpiperidine scaffold is also a key component in the design and synthesis of novel anti-proliferative agents. Researchers have developed new series of compounds with potential anticancer activity by modifying this core structure.

One such series involves N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. nih.gov In the synthesis of these compounds, a key intermediate is formed through the reductive amination of 1-methylpiperidin-4-one with a benzylamine (B48309) derivative. nih.gov The resulting compounds, particularly those containing the 1-methylpiperidin-4-yl group, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

Another approach has led to the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as potential anticancer agents. mdpi.com The synthesis involves creating a 1-benzylisatin derivative through the reaction of isatin (B1672199) with benzyl bromide. mdpi.com This is then further reacted to form the final compounds which have shown activity against breast and lung cancer cell lines. mdpi.com

Furthermore, derivatives of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been synthesized and evaluated for their antiproliferative effects. nih.gov These compounds have shown potent activity, with some acting as multi-target inhibitors of key signaling proteins involved in cancer progression. nih.gov

Table 2: Examples of Anti-proliferative Agents Derived from Benzylpiperidine Analogues

| Compound Series | Target Cancer Cell Lines | Key Structural Feature |

| N-aryl-N'-benzylurea derivatives | A549, MCF7, HCT116, PC3 | 1-methylpiperidin-4-yl group |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7, A-549 | 1-benzyl-5-bromoindolin-2-one scaffold |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Various | 1,2,3-triazole moiety |

This table is generated based on data from research findings in the provided text.

Development of Other Therapeutic Agents

The versatility of the 1-benzylpiperidine framework extends to the development of a range of other therapeutic agents beyond JAK inhibitors and anti-proliferative compounds. nih.govmyskinrecipes.com The N-benzylpiperidine motif is a common feature in a number of approved drugs and clinical candidates for various indications. nih.gov

For example, this structural unit is found in compounds designed to target neurological disorders. myskinrecipes.com The ability to modify the benzylpiperidine core allows for the fine-tuning of properties required for effective central nervous system drugs. Methylphenidate, a well-known treatment for ADHD, is a benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Benzyl-2-methylpiperidin-3-one

Research on the chemical compound this compound is notably limited, with publicly available studies focusing on a narrow aspect of its potential biological activity. The primary finding identifies the compound as having antimicrobial properties. Specifically, it has been shown to exhibit a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This indicates a degree of antibacterial efficacy, although its potency is reportedly reduced when compared to the regioisomeric compound 1-Benzylpiperidin-3-one (B1329684), which has a lower MIC of 8 µg/mL.

The presence of the methyl group at the C2 position of the piperidine (B6355638) ring in this compound appears to negatively influence its antimicrobial potency compared to the unsubstituted version. Beyond this initial screening for antimicrobial activity, comprehensive studies detailing its broader pharmacological profile or its utility as a synthetic intermediate are not extensively documented in accessible literature.

Unexplored Research Avenues and Challenges

The current body of research on this compound is sparse, leaving a multitude of unexplored avenues and significant challenges for future investigation. A primary challenge is the lack of fundamental characterization of the compound. There is a clear need for systematic studies to establish a complete profile of its physicochemical properties.

Key unexplored research areas include:

Synthetic Methodologies: While synthesis routes for related piperidinones are established, dedicated and optimized synthetic pathways for this compound are not well-documented. guidechem.comgoogle.com Research into efficient and stereoselective synthesis methods would be a critical first step for enabling further studies.

Pharmacological Profiling: The initial finding of antimicrobial activity warrants a more in-depth investigation. This could include screening against a wider range of bacterial and fungal strains, and studies to elucidate its mechanism of action. Furthermore, given that derivatives of the parent compound, 1-benzylpiperidone, are being explored for their effects on the central nervous system, such as acetylcholinesterase inhibition, and as potential anticancer agents, it would be valuable to investigate if this compound or its derivatives possess similar activities.

Stereochemistry and Biological Activity: The impact of the stereochemistry of the methyl group at the C2 position on the compound's biological activity is a significant unknown. Asymmetric synthesis of the different stereoisomers and subsequent biological evaluation would be crucial to understanding structure-activity relationships. researchgate.net

Prospective Developments in Synthesis and Applications

Future research on this compound is poised for development in several key areas, primarily in novel synthesis strategies and the exploration of its potential applications in medicinal chemistry.

Prospective developments in synthesis could focus on:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. researchgate.net This would allow for a more precise evaluation of the biological activity of each isomer and could be crucial for any potential therapeutic applications.

Development of Derivatives: Using this compound as a scaffold to create a library of new derivatives. Modifications at the benzyl (B1604629) group or the piperidine ring could lead to compounds with enhanced potency or novel biological activities.

In terms of applications, the initial antimicrobial data suggests a potential, albeit modest, starting point for the development of new anti-infective agents. Furthermore, drawing parallels from the broader class of benzylpiperidine compounds, there is a prospective avenue for investigating its utility as an intermediate in the synthesis of more complex molecules with potential applications in neurodegenerative diseases or oncology. google.com The exploration of this compound and its derivatives could contribute to the development of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-2-methylpiperidin-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic approaches include nucleophilic substitution of piperidine derivatives or reductive amination of ketones. For example, benzylation of 2-methylpiperidin-3-one using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction temperature and stoichiometry are critical: excess benzylating agent may lead to byproducts, while lower temperatures (<50°C) improve selectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate high-purity product. Safety protocols for handling reactive intermediates (e.g., benzyl halides) should follow guidelines for irritants and toxic compounds .

Q. How can researchers ensure accurate structural characterization of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with computed spectra (e.g., PubChem data for analogous piperidinones ). Key signals include the benzyl aromatic protons (~7.3 ppm) and the ketone carbonyl carbon (~210 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) using high-resolution MS.

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation risks .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, flush with water for 15+ minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data observed for this compound across different studies?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (pH, temperature, solvent). For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols.

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%). Impurities from synthesis (e.g., unreacted benzyl halides) can skew bioactivity results .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :